5-Methyl-2-(3-(5-methylfuran-2-yl)propanamido)benzoic acid
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Description
5-Methyl-2-(3-(5-methylfuran-2-yl)propanamido)benzoic acid is a chemical compound that is commonly known as Mefenamic acid. It is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat mild to moderate pain, including menstrual cramps, headaches, and toothaches. Mefenamic acid is also used to reduce fever and inflammation.
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
- 5-Methylfuran-2-boronic acid pinacol ester serves as a valuable building block in organic synthesis. Researchers utilize it to construct more complex molecules through Suzuki-Miyaura cross-coupling reactions. These reactions enable the creation of diverse chemical structures, making this compound essential for drug discovery and development .
Boronic Acid-Based Sensors
- The boronic acid moiety in this compound has a unique property: it can reversibly bind to diols (such as sugars and other biomolecules). Researchers have exploited this property to design fluorescent or colorimetric sensors. These sensors detect specific analytes (e.g., glucose) by undergoing a change in fluorescence or color upon binding. Applications include glucose monitoring in diabetes management and environmental sensing .
Catalysis and Protodeboronation
- Protodeboronation of boronic esters is an essential process in catalysis. While alkyl boronic esters are commonly used, pinacol boronic esters like 5-Methylfuran-2-boronic acid pinacol ester are gaining attention. Researchers have developed protocols for efficient protodeboronation, enabling the removal of the boron group under mild conditions. This reaction expands the toolbox for synthetic chemists .
Materials Science and Polymer Chemistry
- Boronic acids are incorporated into polymers and materials for their unique properties. Researchers have explored the use of 5-Methylfuran-2-boronic acid pinacol ester in designing functional materials, such as responsive hydrogels, smart coatings, and drug delivery systems. The reversible binding of boronic acids to diols allows for stimuli-responsive behavior .
Supramolecular Chemistry and Host-Guest Interactions
- Boronic acids participate in host-guest interactions. Researchers have designed molecular receptors based on boronic acids, including those with furan-containing ligands. These receptors can selectively bind to specific guest molecules, leading to applications in molecular recognition, drug delivery, and sensor development .
Biological Applications
- Although less explored, boronic acids have potential biological applications. Their reversible binding to diols could be harnessed for targeted drug delivery or as enzyme inhibitors. Further studies are needed to uncover their full potential in this area .
properties
IUPAC Name |
5-methyl-2-[3-(5-methylfuran-2-yl)propanoylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-10-3-7-14(13(9-10)16(19)20)17-15(18)8-6-12-5-4-11(2)21-12/h3-5,7,9H,6,8H2,1-2H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WURMQBKRRCWIGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC2=CC=C(O2)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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